6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-Hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with hexyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have anti-cancer properties, making it a candidate for further research in oncology
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the expression of certain proteins involved in cell apoptosis, such as Bim and Bcl-2. This regulation leads to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization and cytochrome c release, ultimately inducing cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one: Lacks the hexyl group, which may affect its bioactivity and chemical properties.
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Contains a phenyl group instead of a hexyl group, leading to different reactivity and applications.
9-Phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a different substitution pattern, affecting its chemical behavior.
Uniqueness
6-Hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O3/c1-4-5-6-7-8-14-13(3)16-9-15-12(2)11-21-17(15)10-18(16)22-19(14)20/h9-11H,4-8H2,1-3H3 |
InChI Key |
UFIFLNMEUDLVCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
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